molecular formula C12H9F3O2 B3051444 Ethyl 3-[4-(trifluoromethyl)phenyl]prop-2-ynoate CAS No. 337510-18-6

Ethyl 3-[4-(trifluoromethyl)phenyl]prop-2-ynoate

Cat. No. B3051444
CAS RN: 337510-18-6
M. Wt: 242.19 g/mol
InChI Key: QJFRNHSILSPNNS-UHFFFAOYSA-N
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Description

Ethyl 3-[4-(trifluoromethyl)phenyl]prop-2-ynoate, commonly known as EFV, is a chemical compound that has gained significant attention in scientific research. This compound is a member of the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) that have been developed for the treatment of HIV/AIDS.

Mechanism of Action

EFV works by binding to a specific site on the reverse transcriptase enzyme, thereby inhibiting its activity. This binding site is different from the site targeted by other Ethyl 3-[4-(trifluoromethyl)phenyl]prop-2-ynoate, which explains why EFV is effective against HIV strains that are resistant to other Ethyl 3-[4-(trifluoromethyl)phenyl]prop-2-ynoate.
Biochemical and Physiological Effects
EFV has been shown to have a number of biochemical and physiological effects. In addition to its anti-HIV activity, EFV has been found to be a potent inhibitor of the cytochrome P450 3A4 enzyme, which is involved in the metabolism of many drugs. This can lead to drug interactions and the potential for toxicity. EFV has also been shown to cause a number of side effects, including rash, nausea, and dizziness.

Advantages and Limitations for Lab Experiments

EFV has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. It is also highly specific for the reverse transcriptase enzyme, which makes it a useful tool for studying the mechanism of action of this enzyme. However, EFV has some limitations. It has a short half-life, which means that it may not be effective in vivo. Additionally, it has a relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

For research on EFV include the development of new Ethyl 3-[4-(trifluoromethyl)phenyl]prop-2-ynoate and the exploration of its potential applications in the treatment of other viral infections.

Scientific Research Applications

EFV has been extensively studied for its anti-HIV activity. It has been shown to inhibit the activity of reverse transcriptase, an enzyme that is essential for the replication of the HIV virus. EFV has also been found to be effective against HIV strains that are resistant to other Ethyl 3-[4-(trifluoromethyl)phenyl]prop-2-ynoate. Additionally, EFV has been studied for its potential use in the treatment of other viral infections, such as hepatitis B and C.

properties

IUPAC Name

ethyl 3-[4-(trifluoromethyl)phenyl]prop-2-ynoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3O2/c1-2-17-11(16)8-5-9-3-6-10(7-4-9)12(13,14)15/h3-4,6-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFRNHSILSPNNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C#CC1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60463778
Record name Ethyl 3-[4-(trifluoromethyl)phenyl]prop-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-[4-(trifluoromethyl)phenyl]prop-2-ynoate

CAS RN

337510-18-6
Record name Ethyl 3-[4-(trifluoromethyl)phenyl]prop-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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